In-Depth Technical Guide to Bop-JF646: A Fluorogenic Probe for Integrin Research
In-Depth Technical Guide to Bop-JF646: A Fluorogenic Probe for Integrin Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and characteristics of the Bop-JF646 fluorophore, a powerful tool for studying α9β1 and α4β1 integrins. Bop-JF646 is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646 (JF646), designed for high-contrast imaging in live-cell applications.
Core Spectral Properties and Characteristics
Bop-JF646 is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its target integrins. In its unbound state in aqueous solution, the JF646 component of the molecule predominantly exists in a non-fluorescent, spirocyclic lactone form. This minimizes background fluorescence, enabling no-wash experimental setups. Upon binding to the hydrophobic pocket of the integrin, the equilibrium shifts towards the brightly fluorescent, zwitterionic form. This mechanism provides a high signal-to-noise ratio, crucial for sensitive detection and imaging.
The spectral properties of Bop-JF646 are primarily determined by the JF646 fluorophore, a silicon-rhodamine dye known for its brightness and photostability in the far-red region of the spectrum. This makes it ideal for deep-tissue imaging with reduced phototoxicity and autofluorescence.
Table 1: Spectral Properties of Bop-JF646
| Property | Value | Notes |
| Excitation Maximum (λex) | 655 nm[1] | Optimal excitation with a 647 nm laser line. |
| Emission Maximum (λem) | 672 nm[1] | Emits in the far-red spectrum. |
| Quantum Yield (Φ) | 0.54 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The quantum yield of Bop-JF646 is significantly lower in its unbound state and increases upon binding to integrin. Specific values for the bound and unbound conjugate are not readily available in published literature. |
| Molar Extinction Coefficient (ε) | 152,000 M-1cm-1 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The extinction coefficient of Bop-JF646 in its unbound, colorless lactone form is significantly lower in aqueous solution (approximately 5,000 M-1cm-1 for JF646)[3]. |
| Molecular Weight | 1090.3 g/mol | |
| Formula | C57H59N9O10SSi |
Fluorogenic Activation Mechanism
The fluorogenicity of Bop-JF646 is a key feature that enables high-contrast imaging. The underlying mechanism involves a structural change in the JF646 fluorophore upon binding to its target integrin.
Caption: Fluorogenic mechanism of Bop-JF646.
Integrin Binding and Downstream Signaling
Bop-JF646 is a dual inhibitor of α9β1 and α4β1 integrins. The "BOP" component of the conjugate is responsible for this specific binding. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their activation triggers intracellular signaling cascades that regulate cell migration, proliferation, and survival.
Upon binding of a ligand like Bop-JF646, integrins can activate downstream signaling pathways. While a definitive pathway for Bop-JF646 is not fully elucidated, ligation of α9β1 and α4β1 integrins is known to activate common signaling proteins such as Src and Focal Adhesion Kinase (FAK). This can lead to the activation of small GTPases like Rac1, which are crucial for cytoskeletal reorganization and cell migration.
Caption: Potential downstream signaling pathway upon Bop-JF646 binding.
Experimental Protocols
Accurate characterization of the spectral properties of Bop-JF646 is essential for its effective use. The following provides a general framework for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the maximal absorption (λex) and emission (λem) wavelengths of Bop-JF646 in its integrin-bound state.
Methodology:
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Sample Preparation:
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Prepare a stock solution of Bop-JF646 in an appropriate organic solvent (e.g., DMSO).
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Prepare a solution of purified α9β1 or α4β1 integrin protein in a suitable buffer (e.g., Tris-HCl with MgCl2 and CaCl2).
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Mix the Bop-JF646 stock solution with the integrin solution to achieve a final concentration where the integrin is in molar excess to ensure complete binding of the fluorophore. A typical starting concentration for the probe is in the low micromolar range.
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Instrumentation:
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Use a UV-Vis spectrophotometer to measure the absorbance spectrum.
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Use a spectrofluorometer to measure the fluorescence emission spectrum.
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Procedure:
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Absorbance: Scan a range of wavelengths (e.g., 400-800 nm) to identify the peak absorbance.
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Emission: Excite the sample at its determined λex and scan a range of emission wavelengths (e.g., 600-800 nm) to identify the peak emission.
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Determination of Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of integrin-bound Bop-JF646 relative to a known standard.
Methodology:
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Standard Selection: Choose a fluorescent standard with a known quantum yield and similar excitation and emission wavelengths to Bop-JF646 (e.g., Cresyl Violet or Nile Blue in ethanol).
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Sample Preparation:
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Prepare a series of dilutions for both the standard and the Bop-JF646-integrin complex with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
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Data Acquisition:
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Measure the absorbance of each solution at the excitation wavelength.
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Measure the fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths for all measurements.
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Data Analysis:
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Integrate the area under the corrected emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
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The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
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Caption: Workflow for relative quantum yield determination.
Applications
Bop-JF646 is a versatile tool for a range of applications in cell biology and drug discovery, including:
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Live-cell imaging of integrin dynamics: Its brightness and photostability allow for long-term tracking of integrin receptors.
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Super-resolution microscopy (e.g., STED, PALM, STORM): The far-red emission and photophysical properties of JF646 are well-suited for advanced imaging techniques.
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Flow cytometry: For quantifying integrin expression on the cell surface.
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High-throughput screening: The fluorogenic nature of the probe makes it suitable for developing assays to screen for compounds that modulate integrin activity.
Conclusion
Bop-JF646 offers a significant advantage for studying α9β1 and α4β1 integrins due to its fluorogenic properties, far-red emission, and high photostability. This technical guide provides the foundational knowledge of its spectral characteristics and methodologies for its characterization, empowering researchers to effectively utilize this probe in their investigations of integrin biology and for the development of novel therapeutics.
